
1,4-Dimethyl-1H-imidazole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-imidazole-2,5-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 4 positions and two carbonyl groups at the 2 and 5 positions. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-imidazole-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the compound can be produced by reacting dimethyl sulfate with ketones under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1H-imidazole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, often involving the reduction of the carbonyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4-Dimethyl-1H-imidazole-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
1,3-Dimethyl-1H-imidazole-2,5-dione: Similar structure but with methyl groups at different positions.
1,4-Dimethyl-1H-imidazole-2-thione: Contains a sulfur atom instead of one of the carbonyl groups.
1,4-Dimethyl-1H-imidazole-2,5-diol: Contains hydroxyl groups instead of carbonyl groups.
Uniqueness: 1,4-Dimethyl-1H-imidazole-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3,5-dimethylimidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1-2H3 |
InChI Key |
VLSBYOFKSMOUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



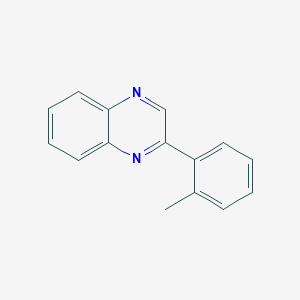

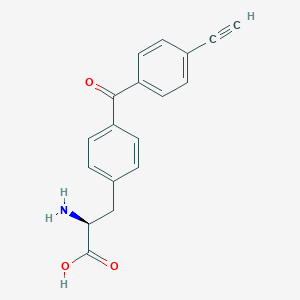
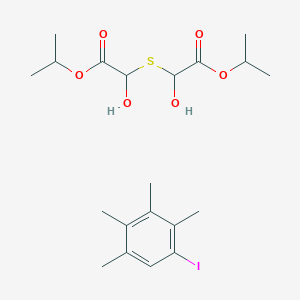

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
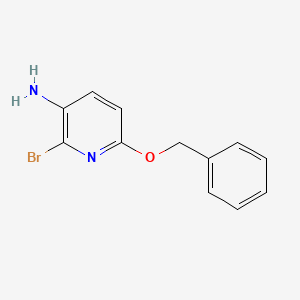
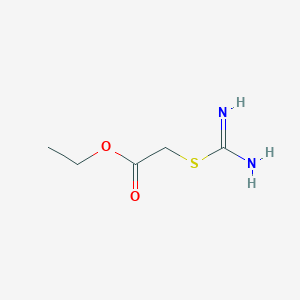
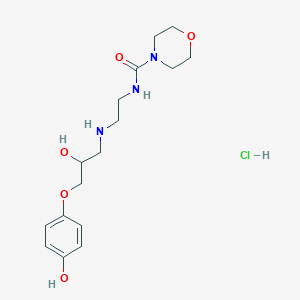
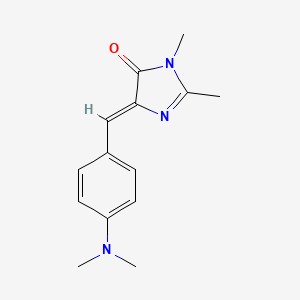
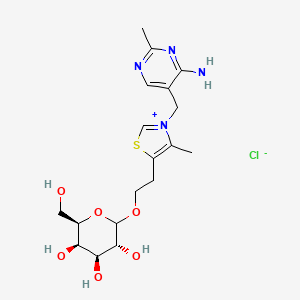

![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
